5-methyl-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine
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Overview
Description
5-methyl-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine is an intriguing organic compound notable for its complex structure and potential applications across various scientific fields. The compound's unique configuration, particularly the combination of pyridine and pyrimidine rings with a sulfonyl group, makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine involves multiple steps, typically starting with the construction of its core heterocyclic systems. Key steps include:
Formation of the pyridine-3-sulfonyl derivative.
Construction of the octahydrocyclopenta[c]pyrrol ring.
Coupling of these intermediates under controlled conditions to form the final compound.
Typical reaction conditions involve the use of solvents like dichloromethane, temperature control, and catalysts to optimize yield and purity.
Industrial Production Methods
Industrial-scale production may employ batch or continuous flow processes, emphasizing efficiency and scalability. Key industrial methods include:
Optimization of synthetic routes to minimize by-products.
Automation of steps involving sensitive reaction conditions.
Purification techniques such as crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine undergoes various chemical reactions:
Oxidation: : Forms sulfonic acid derivatives using oxidizing agents.
Reduction: : Reduction of the sulfonyl group to sulfide.
Substitution: : Electrophilic or nucleophilic substitution reactions on the pyridine or pyrimidine rings.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. Conditions often involve specific pH, temperature, and solvents like ethanol or toluene.
Major Products
Reactions typically yield modified derivatives of the original compound, which can further be functionalized for specific applications.
Scientific Research Applications
5-methyl-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine has diverse applications:
Chemistry: : Used as a building block for complex molecules in organic synthesis.
Biology: : Studied for its potential as an enzyme inhibitor due to its unique structure.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : May include enzymes, receptors, or other proteins relevant to its biological activity.
Pathways: : Involves inhibition or activation of biochemical pathways, potentially affecting cellular processes like signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
5-methyl-2-(pyridine-3-sulfonyl)-pyrimidine: : Lacks the octahydrocyclopenta[c]pyrrol ring, potentially reducing its biological activity.
2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine: : Missing the methyl group, which may alter its reactivity and binding properties.
Uniqueness
The combination of the pyridine, pyrimidine, and octahydrocyclopenta[c]pyrrol moieties, along with the sulfonyl group, imparts unique chemical and biological properties to 5-methyl-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine, distinguishing it from other similar compounds. This uniqueness underlines its potential in various scientific research and industrial applications.
Properties
IUPAC Name |
3a-[(5-methylpyrimidin-2-yl)oxymethyl]-2-pyridin-3-ylsulfonyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-14-8-20-17(21-9-14)25-13-18-6-2-4-15(18)11-22(12-18)26(23,24)16-5-3-7-19-10-16/h3,5,7-10,15H,2,4,6,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLUZWYVDJRUOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC23CCCC2CN(C3)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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